3,6-二甲氧基-1,2-二甲基-9H-咔唑-4-醇

描述

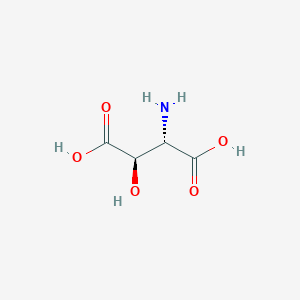

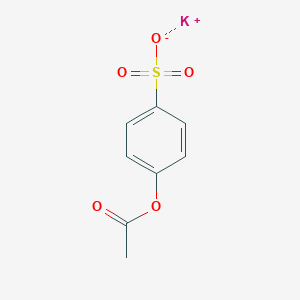

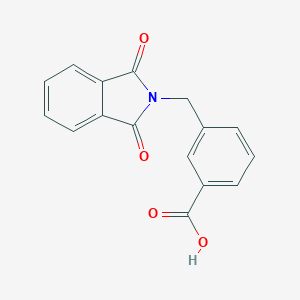

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol is a chemical compound with the molecular formula C16H17NO3 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of 3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol is represented by the formula C16H17NO3 . The average mass of the molecule is 271.311 Da, and the monoisotopic mass is 271.120850 Da .科学研究应用

Cancer Research

Carbazomycin C derivatives have been studied for their potential as STAT inhibitors . STAT proteins are critical for cell differentiation, proliferation, development, apoptosis, and inflammation. Inhibiting the JAK/STAT pathway, which these proteins are a part of, can be beneficial in treating various types of cancer cells, including breast, cervical, and lung cancers .

Neurological Disorders

The N-substituted derivatives of Carbazomycin C have shown therapeutic potential against neurological disorders. These compounds have been evaluated for their neuroprotective properties, which could be significant in the treatment of diseases like Alzheimer’s and Parkinson’s .

Antimicrobial and Antiviral Applications

Carbazomycin C and its derivatives exhibit antimicrobial and antiviral activities. They form the structural basis of several alkaloid natural products used in treating infections. The ability to synthesize diverse indole-containing carbazoles is crucial for developing new antimicrobial and antiviral agents .

Anti-inflammatory and Analgesic Properties

These compounds have been reported to possess anti-inflammatory and analgesic properties. This makes them candidates for the development of new drugs to treat conditions associated with inflammation and pain .

Antioxidative Properties

Carbazomycin C derivatives also display antioxidative properties. Antioxidants are important in neutralizing free radicals, which can prevent cell damage and play a role in managing oxidative stress-related diseases .

Pancreatic Lipase Inhibition

In the context of metabolic disorders, such as obesity, Carbazomycin C derivatives have been studied for their ability to inhibit pancreatic lipase. This enzyme is key in the digestion of fats, and its inhibition can help in weight management strategies .

Antitumor Activities

Apart from their role as STAT inhibitors in cancer research, Carbazomycin C derivatives have been independently studied for their direct antitumor activities. They have been found to exert antiproliferative actions on tumoral cells, which could be leveraged in developing anticancer therapies .

Synthetic Chemistry

In synthetic chemistry, Carbazomycin C serves as a precursor for various chemical reactions, including C-C and C-N bond formation, cyclotrimerization, and Suzuki–Miyaura coupling. These reactions are fundamental in creating complex molecules for pharmaceutical applications .

作用机制

Carbazomycin C, also known as 9H-Carbazol-4-ol,3,6-dimethoxy-1,2-dimethyl- or 3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol, is a bacterial metabolite found in Streptomyces . It has diverse biological activities and is known for its inhibitory effects on various targets .

Target of Action

Carbazomycin C targets S. aureus, B. anthracis, fungi, P. falciparum , and is cytotoxic to several cancer cells . It also inhibits 5-lipoxygenase (5-LO) , a key enzyme in the biosynthesis of leukotrienes, bioactive lipids that play essential roles in inflammatory responses .

Mode of Action

It is known to inhibit the activity of 5-lo, potentially disrupting the formation of leukotrienes and thus modulating inflammatory responses . Its antifungal, antibacterial, and antiparasitic activities suggest that it may interact with other targets as well, leading to a broad spectrum of biological effects .

Biochemical Pathways

Carbazomycin C’s inhibition of 5-LO suggests that it affects the leukotriene biosynthesis pathway . By inhibiting 5-LO, Carbazomycin C may reduce the production of leukotrienes, bioactive lipids involved in inflammatory and allergic responses .

Result of Action

Carbazomycin C exhibits a range of biological effects due to its interaction with various targets. It shows inhibitory activity against S. aureus, B. anthracis, and certain fungi, suggesting potential antimicrobial applications . It also exhibits cytotoxicity against several cancer cell lines , indicating potential anticancer properties. Its inhibition of 5-LO suggests potential anti-inflammatory effects .

属性

IUPAC Name |

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-8-9(2)16(20-4)15(18)13-11-7-10(19-3)5-6-12(11)17-14(8)13/h5-7,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNADQBPZINGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20910617 | |

| Record name | 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

CAS RN |

108073-62-7 | |

| Record name | Carbazomycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)

![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)

![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)